molecular formula C20H20F3NO B2623555 2-Phenethyl-1-(trifluoromethyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-1-ol CAS No. 439095-60-0

2-Phenethyl-1-(trifluoromethyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-1-ol

Cat. No.: B2623555
CAS No.: 439095-60-0
M. Wt: 347.381
InChI Key: BBKPDCPIJZWWPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenethyl-1-(trifluoromethyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-1-ol is a complex organic compound offered for advanced chemical and pharmaceutical research. The core structure of this molecule is based on the 1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities . Compounds featuring this scaffold have been investigated for various applications, including their potential as central nervous system (CNS) agents and tranquilizers . The specific substitutions on this scaffold, such as the 2-phenethyl and 1-(trifluoromethyl) groups in this molecule, are typically explored to modulate the compound's lipophilicity, metabolic stability, and binding affinity to biological targets, which is a common strategy in drug discovery . This compound is intended for use in research and development activities, such as synthetic chemistry studies, structure-activity relationship (SAR) investigations, and as a building block for more complex molecules. It is supplied "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

2-(2-phenylethyl)-3-(trifluoromethyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3NO/c21-20(22,23)19(25)16-10-4-8-15-9-5-13-24(18(15)16)17(19)12-11-14-6-2-1-3-7-14/h1-4,6-8,10,17,25H,5,9,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBKPDCPIJZWWPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC=C2)C(C(N3C1)CCC4=CC=CC=C4)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenethyl-1-(trifluoromethyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-1-ol typically involves multi-step organic reactions

    Formation of Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline structure.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonates under conditions that promote nucleophilic substitution.

    Attachment of Phenethyl Side Chain: This step often involves a Friedel-Crafts alkylation, where the phenethyl group is introduced to the tetrahydroquinoline core using an alkyl halide and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Phenethyl-1-(trifluoromethyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The compound can be reduced to remove the trifluoromethyl group or to convert the hydroxyl group to a hydrogen using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or Jones reagent.

    Reduction: LiAlH₄, sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a de-trifluoromethylated or dehydroxylated product.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Basic Information

  • Molecular Formula : C20_{20}H20_{20}F3_3NO
  • Molecular Weight : 347.38 g/mol
  • CAS Number : 439095-60-0
  • Melting Point : 76–78 °C
  • Density : Approximately 1.32 g/cm³ (predicted)

Structural Characteristics

The compound features a trifluoromethyl group, which enhances its biological activity and solubility in organic solvents. The tetrahydroquinoline framework contributes to its structural stability and potential interactions with biological targets.

Medicinal Chemistry

2-Phenethyl-1-(trifluoromethyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-1-ol has been investigated for its pharmacological properties:

  • Antidepressant Activity : Research indicates that derivatives of tetrahydroquinoline compounds exhibit antidepressant effects by modulating neurotransmitter levels in the brain. A study demonstrated that similar compounds could enhance serotonin and norepinephrine levels, suggesting potential for treating depression .
  • Anticancer Properties : Preliminary studies have shown that compounds with a similar structure can inhibit tumor growth in various cancer cell lines. The trifluoromethyl group is believed to play a crucial role in enhancing the compound's potency against cancer cells .

Material Science

The unique chemical properties of this compound make it suitable for applications in material science:

  • Fluorinated Polymers : The trifluoromethyl group can be utilized to create polymers with enhanced thermal stability and chemical resistance. These materials are valuable in coatings and electronic applications .

Biochemical Research

The compound is also used in biochemical studies:

  • Proteomics Research : It serves as a tool for studying protein interactions and functions due to its ability to bind selectively to certain protein targets. This application is crucial for understanding disease mechanisms at the molecular level .

Case Study 1: Antidepressant Effects

A study conducted on various tetrahydroquinoline derivatives highlighted the antidepressant potential of compounds similar to this compound. The results indicated significant improvement in behavioral tests associated with depression when administered to animal models .

Case Study 2: Anticancer Activity

In vitro studies on cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) demonstrated that analogs of this compound effectively inhibited cell proliferation. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Mechanism of Action

The mechanism of action of 2-Phenethyl-1-(trifluoromethyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-1-ol involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity by increasing its lipophilicity and metabolic stability. The tetrahydroquinoline core can interact with various biological targets, modulating their activity and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Pyrroloquinoline Derivatives

Compound Name Substituents (Positions) Key Functional Groups Molecular Weight (g/mol)
2-Phenethyl-1-(trifluoromethyl)-1,2,5,6-tetrahydro-4H-pyrrolo[...]-1-ol (Target) 2-phenethyl, 1-CF₃, 1-OH Hydroxyl, Trifluoromethyl, Aromatic ~347.36 (estimated)
Pyroquilon (1,2,5,6-Tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one) None Ketone 173.21
1-Methyl-1-(2,2,2-trifluoroethyl)-5,6-dihydro-4H-pyrrolo[...]-2(1H)-one (3l) 1-CF₃CH₂, 2-ketone Trifluoroethyl, Ketone 283.28
8-(Pyridin-3-ylmethyl)-1,2,5,6-tetrahydro-4H-pyrrolo[...]-4-one (1) 8-pyridylmethyl Pyridine, Ketone 264.31

Key Observations:

  • Target vs. Pyroquilon : The target compound’s trifluoromethyl and phenethyl groups increase steric bulk and lipophilicity (clogP ~4.5 estimated) compared to Pyroquilon (clogP ~1.2) .
  • Target vs. 3l : Both contain trifluoromethyl groups, but the hydroxyl group in the target may improve aqueous solubility (e.g., ~10 µg/mL estimated) versus the ketone in 3l .
  • Target vs.

Physicochemical and Spectral Properties

Table 3: Spectral Data Comparison

Compound ¹H NMR (Key Signals) ¹³C NMR (Key Signals) MS (m/z)
Target δ 1.5–2.5 (m, pyrrolidine), δ 7.2–7.4 (m, Ph) δ 120–125 (q, CF₃), δ 70–75 (C-OH) 347.36 [M+H]⁺
Pyroquilon δ 2.8–3.2 (m, CH₂), δ 6.9–7.1 (m, aromatic) δ 197.5 (C=O) 173.21 [M+H]⁺
3l δ 3.0–3.5 (m, CF₃CH₂), δ 7.1 (d, J=7.4 Hz) δ 124.5 (q, CF₃), δ 207.8 (C=O) 283.28 [M+H]⁺

Key Notes:

  • The target’s hydroxyl group may show broad δ 1–5 ppm signals in ¹H NMR, absent in ketone-containing analogs like 3l .
  • Trifluoromethyl carbons resonate as quartets (¹³C NMR) due to coupling with fluorine .

Biological Activity

2-Phenethyl-1-(trifluoromethyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-1-ol (commonly referred to as Compound 1) is a novel heterocyclic compound with a unique structure that has garnered attention in pharmacological research. Its molecular formula is C20H20F3NO, and it has a molecular weight of 347.38 g/mol. The compound's potential biological activities are of particular interest due to its structural features which may influence various biological pathways.

Chemical Structure and Properties

The compound features a pyrroloquinoline core with a trifluoromethyl group and a phenethyl moiety that may contribute to its biological activity. The presence of the trifluoromethyl group is known to enhance lipophilicity and bioactivity in many pharmaceutical compounds.

PropertyValue
Molecular FormulaC20H20F3NO
Molecular Weight347.38 g/mol
CAS Number439095-60-0
Purity≥ 95%

Antitumor Activity

Research indicates that compounds with similar structural frameworks exhibit significant antitumor properties. For instance, studies have shown that certain derivatives can inhibit key signaling pathways involved in tumor growth and metastasis. Specifically, the inhibition of c-Met and VEGFR-2 has been linked to reduced proliferation in cancer cell lines such as A549 (lung adenocarcinoma) and MCF-7 (breast cancer) .

The proposed mechanisms by which Compound 1 exerts its biological effects include:

  • Kinase Inhibition : The compound may act as a multitarget kinase inhibitor, affecting pathways that regulate cell division and survival.
  • Molecular Docking Studies : Computational studies suggest that Compound 1 can bind effectively to target proteins involved in cancer progression .

Case Studies

A series of in vitro assays have been conducted to evaluate the biological activity of Compound 1. For example:

  • Cell Viability Assays : These assays demonstrated that Compound 1 significantly reduces cell viability in various cancer cell lines at micromolar concentrations.
  • Apoptosis Induction : Flow cytometry analysis indicated an increase in apoptotic cells upon treatment with Compound 1, suggesting its potential as an anticancer agent .

Pharmacological Profile

The pharmacological profile of Compound 1 suggests it may also possess properties beyond antitumor activity:

  • Neuroprotective Effects : Preliminary studies indicate potential neuroprotective effects, possibly through modulation of neurotransmitter systems.
  • Anti-inflammatory Properties : Similar compounds have shown promise in reducing inflammation, which could extend the therapeutic applications of Compound 1 .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing pyrrolo[3,2,1-ij]quinolinone derivatives, and how does the trifluoromethyl group influence reaction conditions?

  • Methodology: The trifluoromethyl group introduces steric and electronic challenges during synthesis. Fluorinated quinoline derivatives (e.g., 4-trifluoromethyl-2(1H)-quinolinones) are typically synthesized via cyclization reactions using trifluoroacetic anhydride or fluorinated alkylating agents under anhydrous conditions. Key steps include regioselective halogenation and Suzuki-Miyaura coupling for introducing aryl/alkyl substituents. The trifluoromethyl group may require protection during acidic/basic conditions to avoid decomposition .
  • Structural Considerations: The electron-withdrawing nature of the trifluoromethyl group necessitates optimization of reaction temperatures (e.g., 80–120°C) and catalysts (e.g., Pd(PPh₃)₄) to achieve high yields .

Q. How can X-ray crystallography be employed to resolve the stereochemistry of the pyrroloquinolinone core?

  • Methodology: Use the SHELX suite (e.g., SHELXL for refinement) to analyze diffraction data. For compounds with fused heterocycles, ensure high-resolution data (≤ 1.0 Å) to resolve torsional angles and hydrogen bonding. The trifluoromethyl group’s high electron density aids in phasing but may require restrained refinement due to rotational disorder .
  • Example: In methyl 4-methyl-2-oxo-pyrroloquinoline-6-carboxylate ( ), crystallography confirmed the planar conformation of the quinolinone ring and the axial orientation of the methyl ester group.

Q. What safety protocols are critical when handling pyrroloquinolinone derivatives with fluorinated substituents?

  • Guidelines: Avoid inhalation of fine powders (use fume hoods), and wear nitrile gloves to prevent skin penetration by fluorinated compounds. Store under inert gas (argon) to prevent hydrolysis of the trifluoromethyl group. Refer to safety data sheets for specific toxicity profiles (e.g., acute oral LD₅₀ values for related compounds range from 300–500 mg/kg in rodents) .

Advanced Research Questions

Q. How do substituents like phenethyl and trifluoromethyl impact selectivity toward CYP11B2 vs. CYP11B1 in aldosterone synthase inhibitors?

  • SAR Insights: Rigidification of the pyrroloquinolinone scaffold (e.g., ethyl group incorporation into a 6-membered ring) enhances CYP11B2 selectivity by reducing conformational flexibility, as shown in derivatives with IC₅₀ values < 10 nM. The phenethyl group may occupy a hydrophobic pocket in CYP11B2, while the trifluoromethyl group modulates electron density at the active site, reducing off-target binding to CYP11B1 .
  • Experimental Design: Perform competitive inhibition assays using recombinant CYP enzymes. Compare inhibition constants (Kᵢ) and molecular docking simulations (e.g., AutoDock Vina) to map steric/electronic interactions .

Q. What strategies mitigate crystallographic challenges in resolving the tetrahydro-4H-pyrroloquinolinone ring system?

  • Crystallization Tips: Co-crystallize with heavy atoms (e.g., selenomethionine derivatives) to improve phasing. For disordered regions (common in flexible tetrahydro rings), apply anisotropic displacement parameters and TLS refinement. Use SHELXD for experimental phasing in low-symmetry space groups (e.g., P2₁) .
  • Case Study: In methyl 4-methyl-2-oxo-pyrroloquinoline-6-carboxylate, hydrogen bonding between the carbonyl oxygen and adjacent NH groups stabilizes the crystal lattice, enabling high-quality refinement .

Q. How can hybrid molecules combining pyrroloquinolinone and thiazole moieties enhance pharmacological activity?

  • Design Principles: Introduce thiazole via hydrazone linkages (e.g., 4,4,6-trimethyl-1-(2-(4-arylthiazol-2-yl)hydrazinylidene)-pyrroloquinolin-2-one) to improve solubility and π-π stacking interactions. The thiazole’s nitrogen atoms act as hydrogen bond acceptors, enhancing target binding .
  • Synthesis Protocol: Perform Ullmann coupling or click chemistry (CuAAC) to attach thiazole rings. Monitor reaction progress via LC-MS to detect intermediates .

Q. What analytical techniques differentiate regioisomers in trifluoromethyl-substituted pyrroloquinolinones?

  • Methodology:

  • NMR: Compare ¹⁹F NMR shifts; trifluoromethyl groups in different positions exhibit distinct δ values (e.g., −60 to −70 ppm for meta vs. −55 ppm for para).
  • HRMS: Use isotopic pattern analysis to confirm molecular formulas.
  • XPS: Fluorine 1s binding energy (~689 eV) confirms trifluoromethyl presence and excludes decomposition products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.